molecular formula C12H11NO2S B4926329 (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde

(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde

Cat. No. B4926329
M. Wt: 233.29 g/mol
InChI Key: SSJARROZESGRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde, also known as EBM, is a fluorescent probe that has been widely used in scientific research. EBM is a small molecule that contains both a benzothiazole and a malonaldehyde moiety, which allows it to form a stable fluorescent adduct with thiols.

Mechanism of Action

The mechanism of action of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde involves the formation of a fluorescent adduct between this compound and thiols. The reaction is thought to proceed through a Michael addition between the thiol and the malonaldehyde moiety of this compound, followed by a cyclization reaction to form a stable fluorescent product. The fluorescence of the this compound-thiol adduct is dependent on the local environment, such as pH and polarity, which can be used to study the microenvironment of thiols in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to cells and can be used to study the redox status of cells. This compound has been used to study the activity of thiol-containing enzymes, such as glutathione peroxidase and thioredoxin reductase. This compound has also been used to study the role of thiols in disease states, such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde is its high selectivity for thiols, which allows for the detection of thiols in complex biological systems. This compound is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, this compound has limitations in terms of its stability and sensitivity. This compound is sensitive to light and can undergo photobleaching, which can limit its usefulness in long-term experiments. This compound also has a relatively low quantum yield, which can limit its sensitivity in detecting low levels of thiols.

Future Directions

There are several future directions for the use of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde in scientific research. One direction is the development of new fluorescent probes that can selectively detect different types of thiols. Another direction is the use of this compound in vivo to study the redox status of cells and tissues. This compound could also be used to study the role of thiols in disease states in animal models. Finally, this compound could be used in combination with other techniques, such as mass spectrometry, to study the function of thiols in biological systems.

Synthesis Methods

(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde can be synthesized by the condensation of 3-ethylbenzothiazolium-2-carboxylate with malonaldehyde. The reaction is typically carried out in ethanol under reflux conditions for several hours. The resulting this compound product can be purified by column chromatography or recrystallization.

Scientific Research Applications

(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has been widely used as a fluorescent probe for thiol detection in biological systems. Thiols are important biomolecules that play a crucial role in cellular redox regulation and signaling. This compound can selectively detect thiols in the presence of other nucleophiles, such as amines and carboxylic acids. This compound has been used to study the redox status of cells, the activity of thiol-containing enzymes, and the role of thiols in disease states.

properties

IUPAC Name

2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-13-10-5-3-4-6-11(10)16-12(13)9(7-14)8-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJARROZESGRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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